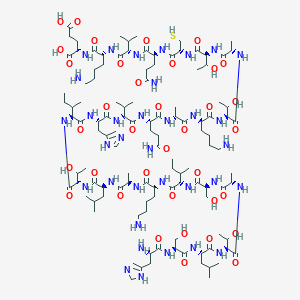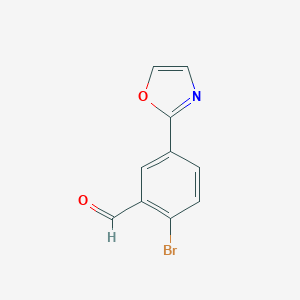
6-(4-Fluorophényl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9FN4. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant applications in various fields, including medicinal chemistry and material science .
Applications De Recherche Scientifique
6-(4-Fluorophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer and antiviral agents.
Biological Research: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
The primary targets of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s challenging to discuss how environmental factors might influence 6-(4-fluorophenyl)pyrimidine-2,4-diamine’s action .
Méthodes De Préparation
The synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2,4-dichloropyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or ethanol.
Procedure: The 4-fluoroaniline reacts with 2,4-dichloropyrimidine under reflux conditions to form the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-(4-Fluorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino groups at positions 2 and 4 can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide (H2O2) for oxidation and palladium on carbon (Pd/C) for reduction.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
6-(4-Fluorophenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
6-Chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine: This compound has a chlorine atom instead of a fluorine atom at the 4-position, which may result in different chemical and biological properties.
2,4-Diamino-6-(4-chlorophenyl)pyrimidine: Similar in structure but with a chlorine atom at the 4-position of the phenyl ring.
The uniqueness of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
6-(4-fluorophenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHDGCSPZQBXEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371578 |
Source


|
| Record name | 6-(4-fluorophenyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-25-4 |
Source


|
| Record name | 6-(4-fluorophenyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)






![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)

